4-(Trifluoromethoxy)phenylboronic acid mida ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BF3NO5/c1-17-6-10(18)21-13(22-11(19)7-17)8-2-4-9(5-3-8)20-12(14,15)16/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYSZTIHQKNLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BF3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

stability of trifluoromethoxy MIDA boronates in ambient conditions

An In-Depth Technical Guide to the Stability of Trifluoromethoxy-Substituted MIDA Boronates in Ambient Conditions

Abstract

N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, primarily by serving as exceptionally stable, crystalline surrogates for often-unstable boronic acids. This stability allows for simplified handling, purification via silica gel chromatography, and long-term benchtop storage, which are critical advantages in complex molecule synthesis and drug development.[1][2] The introduction of the trifluoromethoxy (-OCF3) group into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, lipophilicity, and cell permeability. Consequently, trifluoromethoxy-substituted building blocks, including MIDA boronates, are of significant interest. This technical guide provides a comprehensive overview of the stability of trifluoromethoxy MIDA boronates under ambient conditions, grounded in the established principles of MIDA boronate chemistry. We will explore the structural basis of their stability, the influence of the potent electron-withdrawing -OCF3 group, and provide detailed protocols for the empirical assessment of their long-term viability.

The Structural Basis of MIDA Boronate Stability

The remarkable stability of MIDA boronates compared to their corresponding boronic acids stems from the unique structural cage provided by the N-methyliminodiacetic acid ligand.

-

From Planar to Tetrahedral: Free boronic acids possess a trigonal planar (sp²) hybridized boron atom with a vacant p-orbital, making them susceptible to various decomposition pathways, including oxidation and protodeboronation.[3][4] Upon complexation with MIDA, the boron center adopts a more stable tetrahedral (sp³) geometry through the formation of a dative bond with the MIDA nitrogen atom. This structural change effectively shields the boron atom, rendering it less reactive under anhydrous cross-coupling conditions and stable to long-term benchtop storage under air.[1][5]

-

A Robust, Protective Ligand: The MIDA ligand acts as a robust protecting group that is compatible with a wide array of synthetic reagents, a feature that enables multi-step synthesis on the MIDA boronate scaffold itself before the final deprotection and cross-coupling.[5][6]

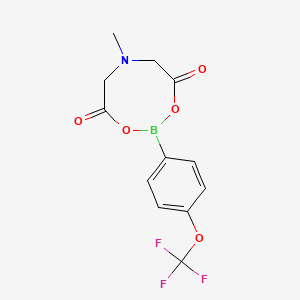

Caption: Structure of a Trifluoromethoxy-Aryl MIDA Boronate.

Stability Under Ambient Conditions: A Balance of Factors

While often described as "indefinitely stable," the robustness of MIDA boronates is conditional and represents a carefully engineered balance between stability for storage and reactivity for synthesis.

Air (Oxygen) and Oxidative Stability

Organoboron compounds are generally susceptible to oxidation, but the MIDA ligand provides substantial protection.[7][8] MIDA boronates are routinely handled and stored in air without special precautions. Studies have shown that while many free boronic acids decompose significantly after just 15 days on the benchtop, the corresponding MIDA boronates show no detectable decomposition by ¹H NMR even after 60 days.[3] The electron-withdrawing nature of the trifluoromethoxy group is not expected to compromise this inherent oxidative stability.

Moisture and Hydrolytic Stability

The key to the utility of MIDA boronates is their controlled sensitivity to water, particularly under basic conditions. This is not a flaw but a crucial design feature that allows for the timely release of the active boronic acid.

Mechanistic studies have revealed two distinct pathways for hydrolysis[9][10]:

-

Base-Mediated Hydrolysis: This is the "fast release" mechanism. Under aqueous basic conditions (e.g., 1M NaOH), hydrolysis is rapid, often completing in under 10 minutes at room temperature.[3] This pathway is the standard method for deprotection prior to use in a reaction.

-

Neutral Hydrolysis: This pathway involves the activation of water mediated by the N-B dative bond and is significantly slower.[9][11] It is the primary pathway responsible for the "slow release" of unstable boronic acids under milder basic conditions (e.g., K₃PO₄), preventing their decomposition by maintaining a low steady-state concentration during cross-coupling.[3]

Under typical ambient humidity, solid, crystalline MIDA boronates are considered "benchtop stable," meaning they do not readily hydrolyze from atmospheric moisture alone.[2] However, prolonged exposure to high humidity or dissolution in unbuffered wet solvents can lead to gradual hydrolysis.

Caption: Experimental workflow for long-term stability testing.

Protocol 2: Accelerated Hydrolytic Stability Assay

Objective: To assess the susceptibility of the MIDA boronate to hydrolysis under forced conditions (e.g., a buffered aqueous/organic mixture).

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of the trifluoromethoxy MIDA boronate in a water-miscible organic solvent like THF or Dioxane (e.g., 10 mg/mL).

-

Prepare a buffer solution at a relevant pH (e.g., pH 7.4 phosphate buffer to simulate physiological conditions or a workup).

-

-

Reaction Initiation:

-

In a small vial at a constant temperature (e.g., 25 °C), combine the organic stock solution and the aqueous buffer in a defined ratio (e.g., 5:1 Dioxane:H₂O).

-

-

Monitoring:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the hydrolysis by diluting the aliquot into a dry aprotic solvent (e.g., acetonitrile) for HPLC analysis or by rapidly removing the solvent in vacuo for NMR analysis.

-

Analyze the samples by HPLC or ¹H NMR to determine the ratio of the intact MIDA boronate to the hydrolyzed boronic acid.

-

Trustworthiness Check: Running the experiment at a constant temperature and pH ensures reproducibility. The time-course nature of the data allows for the determination of a hydrolysis half-life under those specific conditions, providing a quantitative measure of stability.

Data Summary and Handling Recommendations

The following table summarizes the stability characteristics based on extensive literature reports for MIDA boronates in general, with expert inference for the trifluoromethoxy-substituted analogue.

| Condition | General MIDA Boronates | Expected for Trifluoromethoxy MIDA Boronate | Rationale / Causality |

| Solid State (Ambient) | Crystalline solids, stable for >60 days under air. [3] | Highly stable, likely exceeding 60 days with no degradation. | Crystalline nature and protective MIDA cage. [1] |

| Silica Gel Chromatography | Universally compatible. [6] | Fully compatible. | The sp³ boron is unreactive towards the acidic silica surface. |

| Anhydrous Organic Solvents | Stable. | Stable. | Lack of water prevents the primary hydrolysis decomposition pathway. [10] |

| Aqueous Workup (Neutral pH) | Generally stable, but slow hydrolysis can occur. [9] | High stability, potentially greater than electron-neutral analogues. | Electron-withdrawing -OCF₃ group may strengthen the N-B bond, slowing neutral hydrolysis. [12] |

| Aqueous Base (e.g., NaOH) | Rapid hydrolysis (<10 min). [3] | Rapid hydrolysis. | The base-mediated mechanism is highly efficient and less sensitive to aryl electronics. [9] |

| Hard Nucleophiles (LiAlH₄, DIBAL) | Incompatible, cleavage occurs. [1][5] | Incompatible. | The MIDA ester groups are susceptible to reduction/cleavage by hard nucleophiles. |

Best Practices for Handling and Storage:

-

Storage: Store trifluoromethoxy MIDA boronates as solids in well-sealed containers at room temperature, protected from excessive humidity. Refrigeration is not typically necessary but can be used for extra precaution.

-

Handling: Weigh and handle the material in the open air. No inert atmosphere is required for routine manipulation.

-

Use in Reactions: When using in anhydrous reactions, ensure solvents are dry to prevent premature hydrolysis. During aqueous workups, minimize contact time with the aqueous phase and avoid strongly basic conditions if the MIDA group needs to be retained.

Conclusion

Trifluoromethoxy-substituted MIDA boronates are robust, user-friendly chemical building blocks that combine the advantageous stability of the MIDA boronate platform with the desirable physicochemical properties imparted by the trifluoromethoxy group. They are exceptionally stable as crystalline solids under ambient air and temperature. Their stability in solution is primarily dictated by the presence of water and base, a feature that is expertly exploited for controlled deprotection. The strong electron-withdrawing nature of the -OCF₃ group is predicted to confer equal or slightly enhanced resistance to undesired hydrolytic decomposition compared to other MIDA boronates, making them highly reliable reagents for complex synthesis in both academic and industrial research. The protocols outlined herein provide a clear framework for the empirical validation of this stability in any research setting.

References

-

Nature Chemistry. TIDA boronates are exceptionally stable towards hydrolytic and nucleophilic cleavage . [Link]

-

Burke, M. D., et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms . Nature Chemistry. [Link]

-

Burke, M. D., et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates . Journal of the American Chemical Society. [Link]

-

Burke, M. D., et al. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis . Aldrichimica Acta. [Link]

-

Burke, M. D., et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates . PMC. [Link]

-

Nature Chemistry. MIDA boronates are hydrolysed fast and slow by two different mechanisms . [Link]

-

ResearchGate. TIDA boronates are exceptionally stable towards hydrolytic and nucleophilic cleavage . [Link]

-

Burke, M. D., et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . PMC. [Link]

-

Aich, D., et al. Recent advances in the synthesis and reactivity of MIDA boronates . Chemical Communications. [Link]

-

Gillis, E. & Burke, M. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis . Semantic Scholar. [Link]

-

Wikipedia. Organoboron chemistry . [Link]

-

National Academic Digital Library of Ethiopia. Synthesis and Application of Organoboron Compounds . [Link]

-

Burke, M. D., et al. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates . Tetrahedron Letters. [Link]

-

F1000Research. Assessing the stability and reactivity of a new generation of boronic esters . [Link]

-

ACS Symposium Series. Boron Chemistry: An Overview . [Link]

-

ResearchGate. Radical Instability in Aid of Efficiency: A Powerful Route to Highly Functional MIDA Boronates . [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

solubility profile of 4-(Trifluoromethoxy)phenyl MIDA ester in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(Trifluoromethoxy)phenyl MIDA Boronate Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyliminodiacetic acid (MIDA) boronate esters have emerged as indispensable tools in modern organic synthesis, offering bench-top stability and controlled reactivity for the versatile construction of complex molecules.[1][2] A fundamental yet often overlooked parameter crucial for their effective application is their solubility in organic solvents. This guide provides a comprehensive technical overview of the solubility profile of a key building block, 4-(Trifluoromethoxy)phenyl MIDA boronate ester. We will delve into the physicochemical properties that govern its solubility, present a standardized protocol for experimental solubility determination, and offer insights into the interpretation of solubility data for practical applications in chemical synthesis and process development.

Introduction: The Significance of MIDA Boronate Esters and Their Solubility

The advent of N-methyliminodiacetic acid (MIDA) boronate esters has revolutionized the field of organoboron chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions.[2][3] By forming a stable, tetracoordinate boron center, the MIDA ligand effectively protects the boronic acid moiety from premature decomposition and unwanted side reactions, while allowing for facile deprotection under mild basic conditions to release the active boronic acid.[4][5] This unique stability profile makes MIDA boronates compatible with a wide range of reaction conditions and amenable to purification by silica gel chromatography.[1][4]

The successful execution of synthetic transformations involving MIDA boronates is intrinsically linked to their solubility in the chosen reaction medium. An understanding of the solubility profile of a specific MIDA boronate, such as 4-(Trifluoromethoxy)phenyl MIDA boronate ester, is paramount for:

-

Reaction Optimization: Ensuring sufficient concentration of the reagent in solution for efficient reaction kinetics.

-

Purification Strategy: Selecting appropriate solvent systems for chromatography and recrystallization.

-

Process Development and Scale-up: Designing robust and reproducible synthetic procedures.

This guide will provide researchers with the foundational knowledge and practical methodologies to understand and determine the solubility of 4-(Trifluoromethoxy)phenyl MIDA boronate ester in various organic solvents.

Physicochemical Properties of 4-(Trifluoromethoxy)phenyl MIDA Boronate Ester

The solubility of 4-(Trifluoromethoxy)phenyl MIDA boronate ester is dictated by the interplay of its distinct structural components: the 4-(trifluoromethoxy)phenyl group and the MIDA ligand.

-

4-(Trifluoromethoxy)phenyl Group: This moiety introduces both aromatic and fluorinated character to the molecule. The phenyl ring provides a degree of hydrophobicity and potential for π-π stacking interactions. The trifluoromethoxy group (-OCF₃) is a strongly electron-withdrawing and lipophilic substituent. Its presence is expected to enhance solubility in nonpolar and moderately polar aprotic solvents.

-

MIDA Ligand: The N-methyliminodiacetic acid (MIDA) ligand is a tridentate chelating agent that forms a bicyclic structure with the boron atom.[2] This rigid, polar structure contributes to the overall polarity of the molecule and can influence its solubility in more polar organic solvents. The presence of carbonyl groups in the MIDA ligand can also participate in dipole-dipole interactions with solvent molecules.

The combination of the lipophilic 4-(trifluoromethoxy)phenyl group and the polar MIDA ligand results in a molecule with a balanced polarity, suggesting that it will exhibit solubility in a broad range of organic solvents.

General Solubility of MIDA Boronates in Organic Solvents

Table 1: Qualitative Solubility of MIDA Boronates in Common Organic Solvents

| Solvent Class | Examples | General Solubility | Reference |

| Ethers | Tetrahydrofuran (THF), Dioxane | Soluble | [4] |

| Halogenated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Soluble | [4] |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Soluble | [4][6] |

| Aromatic | Toluene | Soluble | [4] |

| Ketones | Acetone | Soluble | [4] |

| Alcohols | Methanol, Ethanol | Limited stability, hydrolysis can occur | [4] |

| Aqueous | Insoluble | Prone to hydrolysis under basic conditions | [4][5] |

It is important to note that while MIDA boronates are soluble in alcoholic solvents, prolonged exposure, especially with heating or in the presence of a base, can lead to the hydrolysis of the MIDA ligand.[4]

Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data for 4-(Trifluoromethoxy)phenyl MIDA boronate ester, a standardized experimental protocol is essential. The OECD 105 Guideline for the Testing of Chemicals, "Water Solubility," provides a robust framework that can be adapted for organic solvents. The shake-flask method is a widely accepted approach.[7]

Experimental Workflow

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline 4-(Trifluoromethoxy)phenyl MIDA boronate ester to a flask containing the chosen organic solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed flask in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

Prepare at least three replicate flasks for each solvent.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the samples or filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) compatible with the organic solvent.

-

-

Analysis:

-

Carefully take a known volume of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 4-(Trifluoromethoxy)phenyl MIDA boronate ester in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

The solubility is calculated from the mean concentration of the three replicate samples and is typically expressed in units of mg/mL or g/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 2: Solubility of 4-(Trifluoromethoxy)phenyl MIDA Boronate Ester at 25 °C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |

| e.g., Dichloromethane | 9.1 | Experimental Value |

| e.g., Tetrahydrofuran | 7.5 | Experimental Value |

| e.g., Acetonitrile | 37.5 | Experimental Value |

| e.g., Toluene | 2.4 | Experimental Value |

| e.g., Dimethylformamide | 36.7 | Experimental Value |

Interpretation of Results

-

Solvent Polarity: Correlating the solubility data with solvent properties such as the dielectric constant can provide insights into the "like dissolves like" principle. It is anticipated that 4-(Trifluoromethoxy)phenyl MIDA boronate ester will exhibit good solubility in a range of solvents with varying polarities due to its mixed physicochemical characteristics.

-

Practical Implications: High solubility in a particular solvent suggests its suitability as a reaction medium. Conversely, low solubility might be advantageous for inducing crystallization during purification.

-

Potential Sources of Error: Inaccurate temperature control, incomplete equilibration, and errors in the analytical method can affect the accuracy of the results.

Factors Influencing Solubility

The solubility of 4-(Trifluoromethoxy)phenyl MIDA boronate ester is a multifactorial property. The following diagram illustrates the key factors that influence its solubility in organic solvents.

Conclusion

While MIDA boronates are celebrated for their stability and synthetic utility, a thorough understanding of their solubility is critical for harnessing their full potential. This guide has provided a framework for understanding the solubility profile of 4-(Trifluoromethoxy)phenyl MIDA boronate ester. By considering its physicochemical properties and employing a standardized experimental protocol, researchers can generate reliable solubility data to inform solvent selection, reaction optimization, and purification strategies. This, in turn, will facilitate the development of more efficient and robust synthetic methodologies in drug discovery and materials science.

References

-

Ballentine, K. E., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. [Link]

-

Leadbeater, N. E. (n.d.). MIDA (N-‐methyliminodiace^c acid) solubility. University of Connecticut. [Link]

-

Gonzalez, J., et al. (2016, November 1). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship. [Link]

-

Kelly, A. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

-

Burke, M. D., et al. (2007). A General Method for the Iterative Cross-Coupling of B-Protected Bifunctional Haloboronic Acids. Journal of the American Chemical Society, 129(22), 6716-6717. [Link]

Sources

- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 2. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-(Trifluoromethoxy)phenylboronic acid MIDA Ester

Introduction

4-(Trifluoromethoxy)phenylboronic acid MIDA ester is a key building block in modern organic synthesis, particularly valued for its role in iterative cross-coupling reactions.[1] The N-methyliminodiacetic acid (MIDA) protecting group confers exceptional benchtop stability to the otherwise often unstable boronic acid, allowing for its use in complex, multi-step syntheses.[2] This stability is achieved by the rehybridization of the boron center from a reactive sp² state to a more inert sp³ state through coordination with the MIDA ligand.[2] The trifluoromethoxy (-OCF₃) group, a common substituent in medicinal chemistry, significantly modulates the electronic properties and lipophilicity of the aromatic ring.[3]

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will delve into the rationale behind chemical shift assignments, the influence of the key functional groups, and provide a validated protocol for sample preparation and data acquisition.

Section 1: Molecular Structure and NMR Implications

A thorough understanding of the molecule's structure is paramount for accurate spectral interpretation. The molecule consists of three key regions, each with a distinct NMR signature: the 1,4-disubstituted aromatic ring, the trifluoromethoxy group, and the MIDA ester ligand.

Key Structural Features:

-

Aromatic System: The 1,4-disubstitution pattern on the benzene ring gives rise to a characteristic AA'BB' spin system in the ¹H NMR spectrum. The two protons ortho to the MIDA boronate group are chemically equivalent, as are the two protons ortho to the trifluoromethoxy group.

-

Trifluoromethoxy (-OCF₃) Group: This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This inductive effect (-I) deactivates the aromatic ring, deshielding the attached protons and carbons.[3] The oxygen atom also has a resonance effect (+M), but it is significantly diminished by the fluorine atoms.[3]

-

MIDA Ester Group: The N-methyliminodiacetic acid ligand forms a bicyclic structure with the boron atom.[2][4] This creates a rigid conformation where the two methylene protons (CH₂) on each acetate arm are diastereotopic. This diastereotopicity is a hallmark of MIDA boronates and results in a distinct splitting pattern in the ¹H NMR spectrum.[1]

Section 2: Experimental Protocol for NMR Analysis

Achieving high-quality, reproducible NMR spectra begins with meticulous sample preparation. Organoboron compounds can be sensitive, and proper technique is crucial.

Step-by-Step Sample Preparation Protocol

-

Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[5]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[5] Deuterated chloroform (CDCl₃) is often a good first choice due to its ability to dissolve a wide range of organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for less soluble compounds.[6]

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

}

Caption: Workflow for NMR Sample Preparation.

Section 3: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule. The expected signals are detailed below, with assignments based on the electronic effects of the substituents.

| Proton Assignment | Multiplicity | Expected Chemical Shift (ppm) | Rationale |

| H-2, H-6 (Aromatic) | Doublet | ~7.7-7.9 | Ortho to the electron-withdrawing boronate ester, resulting in significant deshielding. |

| H-3, H-5 (Aromatic) | Doublet | ~7.2-7.4 | Ortho to the -OCF₃ group. Less deshielded than H-2/H-6 but downfield from benzene (7.36 ppm) due to the overall deactivating nature of the substituents.[8] |

| MIDA CH₂ | 2 x Doublets | ~4.3 and ~4.1 | These are diastereotopic methylene protons within the rigid bicyclic MIDA structure. They appear as a pair of doublets with a large geminal coupling constant (~17 Hz).[1][9] |

| MIDA CH₃ | Singlet | ~2.5-2.7 | The N-methyl group appears as a sharp singlet. |

Field-Proven Insights:

-

The appearance of two distinct doublets for the MIDA CH₂ protons with a large J-coupling (~17 Hz) is a key diagnostic feature confirming the formation and integrity of the MIDA ester.[1][9]

-

Incomplete reaction or hydrolysis may result in the appearance of signals corresponding to the free 4-(trifluoromethoxy)phenylboronic acid, which would show a broad singlet for the B(OH)₂ protons.[10]

Section 4: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data, providing information on the carbon skeleton. The influence of the fluorine atoms is particularly notable here.

| Carbon Assignment | Expected Chemical Shift (ppm) | Key Features & Rationale |

| C-OCF₃ | ~120-125 | This carbon signal appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of around 255 Hz.[10] |

| C-4 (Aromatic) | ~148-152 | The carbon directly attached to the electronegative -OCF₃ group is significantly deshielded. |

| C-1 (Aromatic) | Not Observed / Broad | The carbon attached to the boron atom is often difficult to observe or appears as a very broad signal due to quadrupolar relaxation from the ¹¹B nucleus. |

| C-2, C-6 (Aromatic) | ~133-136 | Deshielded due to proximity to the boronate ester. |

| C-3, C-5 (Aromatic) | ~120-123 | These carbons are influenced by the electron-withdrawing -OCF₃ group. |

| MIDA C=O | ~169-170 | The carbonyl carbons of the MIDA ester appear in the typical ester region.[9] |

| MIDA CH₂ | ~62-63 | The methylene carbons of the MIDA ligand.[9] |

| MIDA CH₃ | ~48-49 | The N-methyl carbon.[9] |

Expert Tip: Running a DEPT-135 or APT experiment is highly recommended to differentiate between CH (positive signal) and CH₂ (negative signal) carbons, which is particularly useful for confirming the MIDA CH₂ and aromatic CH assignments.[11]

Section 5: Advanced 2D NMR for Structural Confirmation

For unambiguous structural validation, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment would show a correlation between the coupled aromatic protons H-2/H-6 and H-3/H-5, confirming their ortho relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the assignments for the MIDA CH₂ and CH₃ groups.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include the MIDA CH₂ protons coupling to the MIDA carbonyl carbon (C=O) and the aromatic C-1 carbon, providing definitive proof of the ester linkage.

dot graph TD { bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontcolor="#202124", penwidth=2]; edge [color="#EA4335", penwidth=2, style=dashed];

}

Caption: Key 2D NMR correlations for structural validation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound present a set of distinct and interpretable signals that, when analyzed correctly, provide unambiguous confirmation of its structure. The characteristic AA'BB' pattern of the aromatic ring, the strong deshielding effect of the -OCF₃ group, and the unique diastereotopic signature of the MIDA ligand are the key features to identify. By following the detailed protocols and analytical guidance provided in this document, researchers can confidently characterize this important synthetic building block, ensuring the quality and integrity of their materials for downstream applications.

References

-

Lipshutz, B. H., Ghorai, S. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters. Available at: [Link]

-

Pigeon, J., et al. Sequential Suzuki–Miyaura Cross-coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates. Organic & Biomolecular Chemistry. Available at: [Link]

-

Gillis, E. P. Iterative cross-coupling with mida boronates. University of Illinois at Urbana-Champaign. Available at: [Link]

-

Bidal, Y. D., et al. Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters. Available at: [Link]

-

Sinclair, A., et al. MIDA boronate allylation – synthesis of ibuprofen. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Noble, A., et al. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science. Available at: [Link]

-

Punihaole, D., et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]

-

ResearchGate. N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. ResearchGate. Available at: [Link]

-

University of York. NMR Sample Preparation. University of York. Available at: [Link]

-

ResearchGate. Spectroscopic evidence for the loss of diastereotopicity of the miDA... ResearchGate. Available at: [Link]

-

Isbell, J., et al. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molbank. Available at: [Link]

-

Metrangolo, P., et al. Influence of the spatial position of a trifluoromethyl group on the 13C chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry. Available at: [Link]

-

Li, H., et al. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

Kumar, D., et al. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Synlett. Available at: [Link]

-

University College London. Sample Preparation. University College London. Available at: [Link]

-

Chem-Station. MIDA boronate. Chem-Station. Available at: [Link]

-

Wolska, J., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Available at: [Link]

-

Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Royal Society of Chemistry. Available at: [Link]

-

Semantic Scholar. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Semantic Scholar. Available at: [Link]

-

Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of the South Carolina Academy of Science. Available at: [Link]

-

Wulff, G., et al. Boronic acid mono- and diesters of the aldopentoses. Tetrahedron. Available at: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. Available at: [Link]

-

Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available at: [Link]

-

Knapp, D. M., et al. Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A. Available at: [Link]

-

Organic Syntheses. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses. Available at: [Link]

-

ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... ResearchGate. Available at: [Link]

-

Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. Available at: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. MIDA boronate allylation – synthesis of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

slow-release cross-coupling conditions for 4-(Trifluoromethoxy)phenylboronic acid MIDA ester

Application Note: Slow-Release Cross-Coupling of 4-(Trifluoromethoxy)phenylboronic acid MIDA Ester

Introduction & Strategic Value

Target Compound: this compound CAS: 139301-27-2 (Parent Acid) / MIDA Ester Analog Application: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling

The trifluoromethoxy (-OCF

The electron-withdrawing nature of the -OCF

The MIDA Solution:

N-methyliminodiacetic acid (MIDA) boronates utilize a B(sp

Mechanism of Action: The "Dampening" Effect

The success of this protocol relies on the kinetic equilibrium between the inert MIDA ester and the reactive boronic acid.

-

Fast Hydrolysis (NaOH, RT): Rapidly dumps all boronic acid into solution. Result: High decomposition for unstable substrates.

-

Slow Release (K

PO

Figure 1: Kinetic gating of the active boronic acid species prevents accumulation and subsequent decomposition.

Experimental Protocol

Reagents & Equipment

| Reagent | Role | Specifications |

| 4-(OCF | Nucleophile | >97% purity. Store in desiccator. |

| Aryl Halide (Ar-Cl or Ar-Br) | Electrophile | 1.0 equiv. |

| Pd(OAc) | Catalyst Precursor | 99.9% trace metals basis. |

| SPhos | Ligand | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. |

| K | Base | Finely ground powder. |

| THF / Water | Solvent System | THF (inhibitor-free), Deionized Water. |

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Aryl Halide basis)

-

Vial Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

-

4-(Trifluoromethoxy)phenyl MIDA boronate (1.5 equiv, 1.5 mmol)

-

Aryl Halide (1.0 equiv, 1.0 mmol)[2]

-

Pd(OAc)

(0.05 equiv, 11 mg) -

SPhos (0.10 equiv, 41 mg)

-

Note: If the aryl halide is a liquid, add it after the solvent.

-

-

Base Addition: Add K

PO-

Critical: High base loading is required to drive the equilibrium in the biphasic system.

-

-

Solvent Addition: Add THF (12 mL) and Water (2 mL).

-

Ratio: 6:1 THF:H

O is optimal for solubility of the -OCF -

Concentration: ~0.07 M with respect to the halide.

-

-

Degassing: Cap the vial with a septum. Sparge the mixture with Argon or Nitrogen for 15 minutes via a needle.

-

Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

-

Reaction: Replace the septum with a solid cap (PTFE lined). Heat the block to 60°C with vigorous stirring (800 rpm).

-

Time: Run for 6–12 hours. Monitor by LC-MS.[3]

-

Observation: The mixture will be biphasic. Efficient stirring is non-negotiable.

-

-

Work-up:

-

Purification: Flash chromatography on Silica Gel.

-

Tip: MIDA boronates are highly polar. If unreacted MIDA ester remains, it can often be separated easily from the non-polar biaryl product.

-

Optimization & Troubleshooting

Optimization Matrix

| Parameter | Standard Condition | Adjustment for Low Reactivity | Adjustment for Decomposition |

| Temperature | 60°C | Increase to 80°C (Faster release) | Decrease to 45°C (Slower release) |

| Solvent | THF:H | Dioxane:H | Increase water ratio (e.g., 4:1) |

| Base | K | NaOH (3.0 eq) (Fast release - Use caution) | K |

| Catalyst | Pd(OAc) | Pd(dppf)Cl | Increase catalyst loading to 10 mol% |

Troubleshooting Guide

-

Problem: Low Conversion, MIDA Ester remains.

-

Cause: Hydrolysis is too slow.

-

Fix: Switch solvent to Dioxane/Water (5:[2]1) and raise temp to 80-100°C. Ensure K

PO

-

-

Problem: Low Yield, Protodeboronation (Ar-H) observed.

-

Cause: Hydrolysis is too fast; free boronic acid accumulates and degrades.

-

Fix: Lower temperature to 50°C. Add the base in two portions (0h and 2h).

-

-

Problem: Homocoupling of Boronic Acid.

-

Cause: Oxygen presence or Catalyst mismatch.

-

Fix: Rigorous degassing. Switch to a precatalyst like XPhos Pd G3 to ensure rapid initiation.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for MIDA boronate cross-coupling.

References

-

Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[5][6] Journal of the American Chemical Society, 2009 , 131(20), 6961–6963.[5][6] Link

-

Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129(21), 6716–6717. Link

-

Dick, G. R.; Knapp, D. M.; Gillis, E. P.; Burke, M. D. "General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates."[5] Organic Letters, 2010 , 12(10), 2314–2317.[5] Link

-

Sigma-Aldrich. "MIDA Boronates Technical Guide." Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Publications – BurkeLab [burke-group.chemistry.illinois.edu]

- 6. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

hydrolysis procedures for releasing boronic acid from MIDA ester

From Rapid Deprotection to In-Situ Slow Release

Abstract & Strategic Overview

N-methyliminodiacetic acid (MIDA) boronates represent a pivotal advance in organoboron chemistry, solving the "instability problem" inherent to many boronic acids. By rehybridizing the boron center from reactive

However, the utility of MIDA boronates relies entirely on the controllable reversibility of this protection. The release of the active boronic acid is not a monolithic process; it is a tunable variable that dictates experimental success.

This guide details three distinct hydrolysis regimes:

-

Fast Hydrolysis: For rapid isolation of robust boronic acids.

-

Mild Hydrolysis: For sensitive substrates (heterocycles, vinyl boronates).

-

In-Situ Slow Release: A kinetic strategy for cross-coupling highly unstable species.

Mechanism of Action

Understanding the mechanism is critical for troubleshooting. MIDA hydrolysis does not proceed via a single pathway; it switches based on pH and water activity (

-

Pathway A (Base-Mediated, Fast): Under basic conditions (NaOH), hydroxide ions directly attack the MIDA carbonyl carbons (ester hydrolysis). This is rapid (

) and irreversible. -

Pathway B (Neutral/Water-Mediated, Slow): Under neutral or mildly basic biphasic conditions, hydrolysis is initiated by the cleavage of the B-N bond by water clusters.[1] This is the rate-limiting step for "Slow Release."

Figure 1: Dual mechanistic pathways for MIDA deprotection. Pathway selection depends on base strength and solvent.

Selection Guide: Hydrolysis Conditions

Select the protocol based on the stability of your target boronic acid and your downstream application.

| Feature | Protocol A: Standard | Protocol B: Mild | Protocol C: In-Situ |

| Reagent | 1M NaOH (aq) | Sat. NaHCO | K |

| Solvent | THF | Methanol (MeOH) | Dioxane / H |

| Time | 10–15 mins | 4–6 hours | Continuous (during coupling) |

| Mechanism | Ester Hydrolysis | Methanolysis / B-N shift | B-N Bond Cleavage |

| Best For | Robust Aryl/Alkyl Boronic Acids | 2-Heteroaryl / Vinyl Boronates | Unstable species in Suzuki Coupling |

Detailed Protocols

Protocol A: Standard Rapid Hydrolysis (NaOH)

Use this for robust substrates (e.g., phenyl, simple alkyl) where high throughput is required.

Reagents:

-

MIDA Boronate (1.0 equiv)

-

THF (Reagent grade)

-

1M NaOH (aq)[3]

-

Quench Buffer: 0.5 M Phosphate Buffer (pH 6.0) or Sat. NH

Cl.

Procedure:

-

Dissolution: Dissolve the MIDA boronate in THF (0.1 M concentration) in a round-bottom flask or vial. Ensure complete dissolution; sonicate if necessary.

-

Hydrolysis: Add 1M NaOH (3.0 equiv). The mixture may become biphasic.[4][5]

-

Reaction: Stir vigorously at room temperature (23°C) for 10–15 minutes.

-

QC Check: Monitor by TLC (See Section 5). MIDA ester spot should disappear.

-

-

Quench: Add Phosphate Buffer (pH 6.0) to neutralize the base.

-

Critical: Do not acidify below pH 5.0, as this promotes protodeboronation of the free boronic acid.

-

-

Extraction: Dilute with EtOAc. Wash the organic layer with water (to remove MIDA ligand) and brine.

-

Isolation: Dry over Na

SO

Protocol B: Mild Hydrolysis (NaHCO

)

Use this for sensitive substrates prone to protodeboronation (e.g., 2-pyridyl, vinyl).

Reagents:

Procedure:

-

Dissolution: Dissolve MIDA boronate in MeOH (0.05 M to 0.1 M).

-

Note: Methanol is chemically active here, likely facilitating trans-esterification.

-

-

Hydrolysis: Add Saturated NaHCO

(aq) (5.0 equiv). -

Reaction: Stir at room temperature for 4–6 hours.

-

Workup: Dilute with brine and extract with Et

O or EtOAc. The mild pH prevents decomposition of sensitive heteroaromatics.

Protocol C: In-Situ Slow Release (Cross-Coupling)

Use this for "Iterative Cross-Coupling" (ICC) or when the free boronic acid is too unstable to isolate.

Concept: The MIDA boronate acts as a "depot," releasing the active species at a rate that matches the catalytic cycle, preventing the accumulation of free boronic acid and subsequent decomposition.

Reagents:

-

MIDA Boronate (1.0 equiv)

-

Aryl Halide (1.0 equiv)

-

Pd Catalyst (e.g., Pd(OAc)

+ SPhos or Pd(dppf)Cl -

Base: K

PO -

Solvent: Dioxane / H

O (5:1 ratio)[8]

Procedure:

-

Assembly: Combine MIDA boronate, aryl halide, catalyst, and K

PO -

Solvent Addition: Add Dioxane and Water (degassed).

-

Reaction: Heat to 60°C with vigorous stirring.

-

Completion: Cool, filter through Celite, and purify via standard chromatography.

Figure 2: The Kinetic Logic of Slow Release. By keeping the concentration of Active Boronic Acid low, the pathway favors productive Cross-Coupling over Decomposition.

Troubleshooting & Quality Control

TLC Monitoring

MIDA boronates and free boronic acids behave differently on silica.

-

Stain: Use Curcumin (specific for boron) or KMnO

. -

Rf: MIDA boronates are distinct spots (often Rf 0.3–0.5 in EtOAc). Free boronic acids often streak or stick to the baseline due to interaction with silica silanols.

-

Validation: If the MIDA spot disappears and a streaking baseline spot appears (which turns red/orange with curcumin), hydrolysis is successful.

11B NMR Validation

-

MIDA Boronate: Signal typically appears around 10–12 ppm (broad, indicative of sp3-B).

-

Free Boronic Acid: Signal shifts downfield to 25–30 ppm (broad, indicative of sp2-B).

Common Pitfalls

-

Incomplete Hydrolysis: Often due to old NaOH or insufficient stirring in biphasic mixtures. Ensure vigorous agitation.

-

Low Yield (Post-Workup): Boronic acids are amphiphilic. If the aqueous layer is too basic (pH > 9), the boronate stays in water. If too acidic (pH < 4), it decomposes. Aim for pH 6–7.

References

-

Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.2007 , 129, 6716–6717.

-

Gillis, E. P.; Burke, M. D. "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." J. Am. Chem. Soc.2008 , 130, 14084–14085.

-

Li, J.; Burke, M. D. "Pinene-Derived Iminodiacetic Acid (PIDA): A Powerful Ligand for Stereoselective Synthesis and Iterative Cross-Coupling of C(sp3) Boronate Building Blocks." J. Am. Chem. Soc.2011 , 133, 13774–13777.

-

Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Burke, M. D. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature Chemistry2016 , 8, 1067–1075.

-

Sigma-Aldrich Technical Guide. "MIDA Boronates: Handling and Protocols."

Sources

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

iterative cross-coupling synthesis using trifluoromethoxy MIDA boronates

Application Note: Iterative Cross-Coupling Synthesis Using Trifluoromethoxy ( ) MIDA Boronates

Executive Summary

The trifluoromethoxy (

This Application Note details a robust protocol for the Iterative Cross-Coupling (ICC) of

Mechanistic Principles

The MIDA Advantage in Fluorine Chemistry

Standard boronic acids bearing electron-withdrawing groups (like

-

Amphoteric Nature: The MIDA boronate is stable to anhydrous cross-coupling conditions (Suzuki, Stille, Negishi) but hydrolyzes rapidly under mild aqueous basic conditions to release the active boronic acid.

-

Silica Stability: Unlike free boronic acids, MIDA boronates are stable on silica gel, allowing for easy purification of intermediates—a critical requirement for iterative synthesis.[3]

The Iterative Cycle

The ICC platform operates on a "catch-and-release" strategy. A haloboronic acid MIDA ester serves as the bifunctional linchpin.

Figure 1: The Iterative Cross-Coupling (ICC) Cycle. The MIDA group acts as a reversible protecting group, enabling the sequential assembly of building blocks.

Experimental Protocol

Materials & Reagents[4][5][6][7]

-

Building Block: (4-Bromo-2-(trifluoromethoxy)phenyl)boronic acid MIDA ester (Example).

-

Catalyst: Pd(OAc)

+ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (for sterically hindered chlorides). -

Base:

(anhydrous, finely ground). -

Solvents: THF (anhydrous), Dioxane, Water (degassed).

Step 1: Cross-Coupling (MIDA-Intact)

Objective: Couple a halide (R-X) with the MIDA building block without cleaving the MIDA group.

-

Setup: In a glovebox or under Argon, charge a reaction vial with:

-

Aryl Halide (1.0 equiv)

- -MIDA Boronate (1.2 – 1.5 equiv)

-

Pd(OAc)

(0.02 equiv) -

SPhos (0.04 equiv)

- (3.0 equiv)

-

-

Solvent Addition: Add anhydrous THF or Dioxane (0.1 M concentration relative to halide).

-

Note: Strictly anhydrous conditions are required to prevent premature MIDA hydrolysis.

-

-

Reaction: Seal the vial and heat to 60°C for 12–24 hours.

-

Optimization: For electron-deficient

rings, oxidative addition is fast, but transmetalation can be slow. If conversion is low, increase temperature to 80°C.

-

-

Workup: Cool to room temperature (RT). Dilute with EtOAc. Wash with water and brine.[4] Dry over

.[4] -

Purification: Flash chromatography on silica gel. Elute with EtOAc/Hexanes or Acetone/Et2O.

-

Crucial: MIDA boronates are often visible under UV and are stable on silica.

-

Step 2: MIDA Deprotection (Release of Boronic Acid)

Objective: Hydrolyze the MIDA ligand to generate the active boronic acid for the next coupling.

-

Dissolution: Dissolve the purified MIDA intermediate (from Step 1) in THF (0.15 M).

-

Hydrolysis: Add 1M aqueous NaOH (3.0 equiv).

-

Stability Check: The

group is stable to 1M NaOH at RT. Avoid refluxing strong base, which may degrade the ether linkage.

-

-

Reaction: Stir vigorously at 23°C (RT) for 10–30 minutes. Monitor by TLC (boronic acid will streak; MIDA ester is a discrete spot).

-

Quench & Extraction:

-

Dilute with

. -

Add 1M Phosphate Buffer (pH 7.0) or dilute

to neutralize. -

Extract the free boronic acid into THF/Et2O.

-

-

Preparation for Next Step: The resulting boronic acid is often used immediately in the next coupling cycle (in situ or after rapid concentration) to minimize protodeboronation.

Case Study: Synthesis of a Trifluoromethoxy-Terphenyl Analog

Target: 4''-Fluoro-2'-(trifluoromethoxy)-[1,1':4',1''-terphenyl]-4-carbonitrile.

Strategy: Use a bifunctional

Data Summary: Step-by-Step Efficiency

| Step | Reaction Type | Reagents | Yield (%) | Notes |

| 1 | Coupling 1 | 4-Bromobenzonitrile + Block A (MIDA) | 88% | MIDA remains intact. |

| 2 | Deprotection | 1M NaOH, THF, 23°C | >95% | Quantitative hydrolysis. |

| 3 | Coupling 2 | Free Boronic Acid + 1-Bromo-4-fluorobenzene | 82% | Final assembly. |

Block A: 4-Chloro-2-(trifluoromethoxy)phenyl MIDA boronate.

Figure 2: Synthetic route utilizing a bifunctional chloro-MIDA linker. Note the use of XPhos in the second coupling to activate the aryl chloride.

Troubleshooting & Optimization

Protodeboronation

The

-

Symptom: Formation of the reduced arene (Ar-H) instead of the coupled product.

-

Solution:

-

Use the slow-release strategy : Do not pre-hydrolyze the MIDA boronate. Add the MIDA boronate directly to the coupling reaction with mild aqueous base (

+ -

Use anhydrous coupling conditions for the first step (MIDA intact) to ensure no leakage of the boron species.

-

Catalyst Poisoning

Fluorinated heterocycles can coordinate to Pd.

-

Solution: Increase catalyst loading to 5 mol% or switch to Pd(dba)

/ XPhos , which forms a highly active, bulky monolithic catalyst species less susceptible to coordination inhibition.

Solubility

MIDA boronates are highly polar.

-

Solution: If the MIDA boronate is insoluble in pure THF, use a mixture of THF:DMSO (10:1) or MeCN . MIDA boronates have excellent solubility in MeCN.

References

-

Gillis, E. P., & Burke, M. D. (2007).[1][2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

-

Li, J., Grillo, A. S., & Burke, M. D. (2015). From synthesis to function via automated assembly of small molecules.[3][5][6][7] Science, 347(6227), 1221–1226. [Link]

-

Leroux, F. R., Manteau, B., Jaunay, J. P., et al. (2019). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[8][9][10] ChemMedChem, 14, 1–19. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates.[5] Journal of the American Chemical Society, 132(22), 7600–7601. [Link]

Sources

- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrolysis of 4-(Trifluoromethoxy)phenyl MIDA Ester

Welcome to the technical support center for MIDA (N-methyliminodiacetic acid) boronate chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(Trifluoromethoxy)phenyl MIDA ester and wish to optimize its hydrolysis to the corresponding boronic acid. Here, we address common challenges and provide in-depth, mechanistically grounded solutions to ensure your experiments are successful, reproducible, and efficient.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about MIDA ester hydrolysis, focusing on the unique properties of the 4-(trifluoromethoxy)phenyl substituent.

Q1: What is a MIDA boronate, and why is its hydrolysis rate critical?

A1: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that serve as protecting groups for boronic acids.[1][2][3] The MIDA ligand forms a dative bond with the boron atom, changing its hybridization from sp² to sp³ and rendering it unreactive to many standard organic transformations, including anhydrous Suzuki-Miyaura cross-coupling conditions.[1][3] This stability allows for the iterative, controlled synthesis of complex molecules.[2]

The hydrolysis (or deprotection) step is critical because it liberates the reactive sp²-hybridized boronic acid, enabling it to participate in subsequent reactions like cross-coupling.[3][4] The rate of this hydrolysis dictates the availability of the active boronic acid. A rate that is too slow can stall your reaction, while uncontrolled, rapid release can lead to side reactions like protodeboronation or homocoupling.[5][6] Therefore, precise control over the hydrolysis rate is paramount for achieving high yields and purity.

Q2: How does the 4-(trifluoromethoxy)phenyl group affect the hydrolysis of the MIDA ester?

A2: The 4-(trifluoromethoxy) group (-OCF₃) is a potent electron-withdrawing group. Its strong inductive effect decreases electron density on the aromatic ring and, consequently, on the boron atom. This increased Lewis acidity at the boron center generally makes the MIDA ester more susceptible to nucleophilic attack, which is a key step in hydrolysis. However, a landmark study revealed that the hydrolysis rates of MIDA boronates are remarkably insensitive to the electronic nature of the appended organic fragment.[7] This is because the rate-limiting steps for the primary hydrolysis mechanisms do not involve significant charge buildup at the boron center.[7] Therefore, while electronic effects are a cornerstone of general organic chemistry, MIDA boronate hydrolysis is governed by different mechanistic principles.

Q3: What are the primary mechanisms for MIDA boronate hydrolysis?

A3: There are two distinct, parallel mechanisms for MIDA boronate hydrolysis, and understanding them is the key to optimization.[7][8][9][10][11]

-

Base-Mediated Hydrolysis (Fast Release): This pathway is dominant at high pH (e.g., with aqueous NaOH) and can be over 1,000 times faster than the neutral pathway.[7][8][10] The rate-limiting step is the attack of a hydroxide ion (OH⁻) on one of the MIDA ester's carbonyl carbons, not the boron atom.[7][10][11]

-

Neutral Hydrolysis (Slow Release): This pathway occurs under neutral or mildly basic conditions (e.g., with aqueous K₃PO₄) and does not require an external acid or base.[7][9] The rate-limiting step involves the cleavage of the B-N dative bond by a small cluster of water molecules.[7][10][11]

The choice between "fast" and "slow" release is dictated by pH, water activity, and the efficiency of mixing between aqueous and organic phases.[7][10]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a Q&A format, providing actionable solutions grounded in chemical principles.

Q4: My hydrolysis is extremely slow or appears incomplete, even after several hours. What are the likely causes and how can I fix this?

A4: This is a common issue often related to insufficient activation of the desired hydrolysis pathway.

Possible Causes & Recommended Actions:

-

Sub-optimal pH: You may be operating in the "neutral hydrolysis" regime when "fast release" is needed. The base-mediated pathway only becomes dominant when the hydroxide concentration is sufficient, typically with strong bases like NaOH.[7]

-

Poor Mass Transfer (Phase Separation): In biphasic systems (e.g., THF/water), if the aqueous base is not efficiently mixed with the organic layer containing the MIDA ester, the reaction will be limited by the slow diffusion of reagents across the phase boundary. This can inadvertently force the reaction down the much slower neutral hydrolysis pathway.[7]

-

Low Water Activity: The neutral hydrolysis pathway is highly dependent on the concentration (activity) of water.[7] If using "wet" organic solvents without a separate aqueous phase, ensure the water concentration is sufficient (e.g., >3 M in THF) to promote the reaction.[7]

Troubleshooting Workflow:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 3. ボロン酸MIDAエステル類 [sigmaaldrich.com]

- 4. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.illinois.edu [experts.illinois.edu]

troubleshooting low yields in MIDA ester slow-release coupling

Diagnostic Triage: The "Check Engine" Assessment

Before adjusting experimental parameters, we must characterize the failure mode. In MIDA boronate coupling, "low yield" typically manifests in three distinct ways. Analyze your crude LC-MS/NMR data to determine which category your reaction falls into:

| Failure Mode | Symptom | Root Cause Diagnosis |

| Type A: The "False Start" | >90% Recovery of MIDA boronate starting material. Halide is also recovered. | Hydrolysis Failure. The MIDA protecting group is not being removed. The "slow release" is too slow or non-existent. |

| Type B: The "Leak" | Low product yield. High recovery of de-borylated starting material (Ar-H). | Protodeboronation. Hydrolysis is too fast relative to the transmetallation step. The free boronic acid builds up and decomposes. |

| Type C: The "Stall" | Low product yield. Significant homocoupling (Ar-Ar) or complex mixtures. | Catalyst Death or Homocoupling. The catalyst is deactivated before the slow-release supply is exhausted, or oxygen ingress is promoting homocoupling. |

Technical Deep Dive: The Mechanics of Slow Release

To fix low yields, you must understand that MIDA boronates do not participate in transmetallation directly. They must first hydrolyze to the active boronic acid species.

The success of the reaction relies on matching the rate of Hydrolysis (

The Kinetic Competition

If

Visualization: The Slow-Release Equilibrium

The following diagram illustrates the kinetic pathways. Your goal is to favor the green path over the red paths.

Figure 1: The kinetic competition in slow-release coupling. Success depends on keeping the concentration of Free Boronic Acid low but steady.

Troubleshooting Protocols & FAQs

Scenario A: "I recovered all my MIDA boronate unreacted." (Hydrolysis Failure)

The Science: Hydrolysis of MIDA esters is base-mediated.[1][2] The standard slow-release condition uses

Corrective Actions:

-

Check Water Content: The standard ratio is Dioxane:

(5:1). Ensure you actually added the water. Anhydrous conditions will never work for MIDA coupling. -

Temperature: Slow release with

typically requires 60°C. If running at RT, hydrolysis may be negligible. Increase to 60°C or even 80°C. -

Solubility: If the MIDA boronate is insoluble in the organic phase, it cannot interact with the aqueous base at the interface. Switch to THF:

or add a phase transfer catalyst.

Scenario B: "I see mostly de-borylated product (Ar-H)." (Protodeboronation)[4][5][6][7]

The Science: This is the classic "unstable boronic acid" problem. You are generating the free boronic acid faster than the catalyst can use it. This is common with 2-heterocyclic (2-pyridyl, 2-thiazolyl) and vinyl boronates [2].

Corrective Actions:

-

Lower the Temperature: High temp accelerates hydrolysis and decomposition. Try reducing from 80°C to 60°C.

-

Reduce Water/Base: Shift the equilibrium back. Change solvent ratio from 5:1 to 10:1 (Dioxane:

). Reduce base from 7.5 equiv to 3.0 equiv. -

Active Catalyst: Use a more active catalyst to increase

. Switch from Pd(OAc)

Scenario C: "The reaction turns black and stops at 50% conversion." (Catalyst Death)

The Science: The catalyst has crashed out (Pd black) before the "slow release" reservoir was emptied.

Corrective Actions:

-

Add Ligand: Ensure a ratio of Ligand:Pd

2:1. SPhos is excellent for stabilizing Pd in these conditions. -

Degas Thoroughly: Oxygen promotes homocoupling and catalyst oxidation. Sparge solvents with Argon for 15 mins.

-

Batch Addition: If the catalyst is dying, add a second portion of catalyst (5 mol%) after 4 hours.

Standardized Protocols

Protocol 1: The "Universal" Slow-Release Coupling

Optimized for unstable substrates (e.g., 2-pyridyl MIDA) based on Knapp & Burke [2].

Reagents:

-

Aryl Chloride (1.0 equiv)

-

MIDA Boronate (1.2 - 1.5 equiv)[4]

-

Catalyst: Pd(OAc)

(5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 (2-5 mol%) -

Base:

(7.5 equiv) — Note: High base load is critical for buffering. -

Solvent: 1,4-Dioxane : Water (5 : 1 ratio)

-

Concentration: 0.05 - 0.1 M

Step-by-Step:

-

Charge a vial with MIDA boronate, Aryl Chloride, Base, and Catalyst.

-

Seal and purge with Argon x 3 cycles.

-

Add degassed Dioxane and Water via syringe.[5]

-

Crucial Step: Stir VIGOROUSLY. The biphasic interface is where hydrolysis happens. Poor stirring = variable release rates [3].[3]

-

Heat to 60°C for 6–24 hours.

-

Workup: Dilute with EtOAc. Wash with water.[5] Note: Unreacted MIDA boronates are polar; ensure your organic extraction is thorough (use EtOAc/Acetone if necessary).

Decision Tree: Optimization Logic

Use this flowchart to navigate optimization after your first failed attempt.

Figure 2: Logical flow for diagnosing MIDA coupling failures.

References

-

Gillis, E. P.; Burke, M. D. (2007).[3][6][7][8] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks.[3] Journal of the American Chemical Society.[3][8][9][10][11]

-

Knapp, D. M.; Gillis, E. P.; Burke, M. D. (2009).[3][12][11] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][12][10][11] Journal of the American Chemical Society.[3][8][9][10][11]

-

Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.[2][3][13] Nature Chemistry.[2][3] [2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. escholarship.org [escholarship.org]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]

- 8. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. acs.figshare.com [acs.figshare.com]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling of Electron-Deficient MIDA Boronates

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with electron-deficient N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific but powerful class of reagents. Here, we move beyond standard protocols to address the mechanistic nuances and provide actionable troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why should I use a MIDA boronate instead of a boronic acid for my electron-deficient substrate?

A: MIDA boronates serve as a crucial platform for the controlled and efficient use of otherwise unstable boronic acids.[1] Electron-deficient arylboronic acids are particularly susceptible to competitive side reactions, most notably protodeboronation, under standard Suzuki-Miyaura conditions.[2] This decomposition is often accelerated by the basic and aqueous media required for the reaction.[3]

The MIDA ligand protects the boron center, rendering the reagent bench-stable, compatible with chromatography, and unreactive in anhydrous coupling conditions.[1][4] In the presence of an aqueous base, the MIDA group is slowly hydrolyzed to release the active boronic acid into the reaction mixture at a controlled rate.[3][5] This "slow-release" strategy maintains a low steady-state concentration of the unstable boronic acid, minimizing its decomposition while ensuring enough is available to participate in the catalytic cycle.[1][3][5]

Q2: What is the primary challenge when coupling electron-deficient MIDA boronates?

A: The principal difficulty arises from the electronic properties of the coupling partners. The overall Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6] While electron-withdrawing groups on the aryl halide partner can accelerate the initial oxidative addition step, similar groups on the organoboron partner make the transmetalation step significantly slower.[7]

For electron-deficient MIDA boronates, transmetalation is often the rate-limiting step . A sluggish transmetalation provides a wider time window for catalyst deactivation or decomposition of the sensitive boronic acid once it is released from its MIDA protection. Therefore, catalyst selection is paramount to accelerating this step and achieving high yields.

Q3: Are there alternatives to palladium catalysts for these couplings?

A: While palladium catalysts are the most widely used and extensively optimized for Suzuki-Miyaura couplings, there is growing interest in using more earth-abundant metals like nickel.[6][8] Nickel catalysts can be effective for coupling unreactive electrophiles, but their application to electron-deficient boronates can be challenging due to a comparatively unfavorable transmetalation step.[9][10] Catalyst deactivation pathways can also be more complex with nickel.[8][9] For most applications involving electron-deficient MIDA boronates, highly optimized palladium systems remain the most reliable choice.

Troubleshooting Guide: From Sluggish Reactions to Catalyst Deactivation

This section addresses specific experimental failures and provides a logical progression of troubleshooting steps grounded in mechanistic principles.

Problem 1: My reaction is sluggish or stalls with significant starting material remaining.

This is the most common issue, directly linked to the slow transmetalation step.

Q4: My standard catalyst system (e.g., Pd(PPh₃)₄) is not working. What should I try first?

A: Standard, less active catalysts like Pd(PPh₃)₄ are often inadequate for this challenging substrate class.[11] The first and most critical change is to switch to a modern, highly active catalyst system composed of a palladium source and a specialized ligand.

Recommended Action: Switch to a catalyst system known for high activity in difficult couplings. This involves using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the desired catalytic steps, and are essential for coupling electron-deficient partners.[4][6][11]

Q5: Which specific ligands and precatalysts are recommended for electron-deficient MIDA boronates?

A: The most successful systems utilize dialkylbiaryl phosphine ligands (Buchwald ligands) or related N-heterocyclic carbenes (NHCs). These ligands possess the ideal steric and electronic properties to accelerate the catalytic cycle.

Recommended Catalyst Systems:

| Catalyst/Precatalyst | Ligand | Recommended Base | Typical Solvents | Key Advantages & Notes |

| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Workhorse systems. Buchwald ligands accelerate both oxidative addition and reductive elimination.[6][11] Precatalysts are available that form the active Pd(0) species rapidly at room temperature, which is crucial for unstable boronates.[12] |

| Pd(dppf)Cl₂ | (dppf) | K₃PO₄, Cs₂CO₃ | DMF, Dioxane | A common and effective catalyst, but may be less active than Buchwald systems for the most challenging substrates.[7] |

| PEPPSI-IPr | (IPr) | K₃PO₄, CsF | Toluene, Dioxane | An NHC-based catalyst that offers high stability and activity.[13] |

| Pd(amphos)Cl₂ | (amphos) | K₂CO₃ | Dioxane/H₂O | Particularly effective for challenging heterocyclic halides.[7] |

Expert Insight: Start with a Pd₂(dba)₃/SPhos or a second-generation Buchwald palladacycle precatalyst. These are broadly effective and provide a high probability of success.[7]

Problem 2: I am observing significant protodeboronation.

Protodeboronation (replacement of the C-B bond with a C-H bond) is a major competing pathway.

Q6: How can I minimize the protodeboronation of my electron-deficient MIDA boronate?

A: While using a MIDA boronate is the primary strategy to combat this, further optimization is often necessary.

-